molecular formula C16H15BrClNOS B6054358 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B6054358
M. Wt: 384.7 g/mol
InChI Key: AYVVEONDNYWECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is known to possess various biochemical and physiological effects, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the bacterial cell membrane, leading to cell death. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, it has been found to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. However, its limited solubility in water may pose a challenge in certain experiments.

Future Directions

There are several future directions for the study of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide. One potential direction is the development of new antibiotics based on this compound. Additionally, further studies are needed to fully understand its mechanism of action and potential use in cancer treatment. Furthermore, its antioxidant activity warrants further investigation for its potential use in the prevention of oxidative stress-related diseases.
Conclusion
In conclusion, 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide is a chemical compound that has shown promise in various scientific research applications, including antimicrobial and anticancer activity. Its biochemical and physiological effects make it a potential candidate for drug development. However, further studies are needed to fully understand its mechanism of action and potential use in the prevention and treatment of various diseases.

Synthesis Methods

The synthesis of 2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide involves the reaction of 2-bromobenzyl chloride with thioacetamide in the presence of a base, followed by the reaction with 5-chloro-2-methylaniline in the presence of a reducing agent. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide has been studied for its potential use in drug development. It has been shown to possess antimicrobial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer treatment.

properties

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNOS/c1-11-6-7-13(18)8-15(11)19-16(20)10-21-9-12-4-2-3-5-14(12)17/h2-8H,9-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVVEONDNYWECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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